N1-cyclopropyl-5-methylbenzene-1,2-diamine N1-cyclopropyl-5-methylbenzene-1,2-diamine
Brand Name: Vulcanchem
CAS No.: 1038842-80-6
VCID: VC3088089
InChI: InChI=1S/C10H14N2/c1-7-2-5-9(11)10(6-7)12-8-3-4-8/h2,5-6,8,12H,3-4,11H2,1H3
SMILES: CC1=CC(=C(C=C1)N)NC2CC2
Molecular Formula: C10H14N2
Molecular Weight: 162.23 g/mol

N1-cyclopropyl-5-methylbenzene-1,2-diamine

CAS No.: 1038842-80-6

VCID: VC3088089

Molecular Formula: C10H14N2

Molecular Weight: 162.23 g/mol

* For research use only. Not for human or veterinary use.

N1-cyclopropyl-5-methylbenzene-1,2-diamine - 1038842-80-6

Description

N1-cyclopropyl-5-methylbenzene-1,2-diamine is an organic compound with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol. This compound features a cyclopropyl group and two amine functionalities attached to a methyl-substituted benzene ring. Its unique structural characteristics make it a subject of interest in organic synthesis, medicinal chemistry, and material science.

Structural Features

The structure of N1-cyclopropyl-5-methylbenzene-1,2-diamine is defined by:

  • Cyclopropyl Group: A three-membered cyclopropane ring attached to the nitrogen atom.

  • Methyl Substitution: A methyl group at the 5-position of the benzene ring.

  • Aromatic Core: A benzene ring with two amine groups at positions 1 and 2.

Synthesis Pathways

The synthesis of N1-cyclopropyl-5-methylbenzene-1,2-diamine typically involves multi-step reactions starting from aromatic precursors like nitrobenzenes or phenylenediamines:

  • Nitration: Introduction of nitro groups into the aromatic ring.

  • Reduction: Conversion of nitro groups to amines.

  • Cyclopropylation: Addition of the cyclopropyl group to the amine.

The reaction conditions vary depending on the desired yield and purity. Catalysts such as palladium or nanostructures are sometimes used to enhance reaction efficiency.

Applications

N1-cyclopropyl-5-methylbenzene-1,2-diamine has potential applications in:

  • Medicinal Chemistry: It serves as an intermediate for synthesizing bioactive compounds, particularly in drug development targeting enzymes or receptors.

  • Material Science: The compound's amine groups make it suitable for polymer synthesis or as a precursor for functionalized materials.

  • Organic Synthesis: Its reactivity allows for further derivatization into complex molecules.

Biological Activity

Studies suggest that compounds with similar structures exhibit significant biological activities, including antimicrobial and anticancer properties. While specific data for N1-cyclopropyl-5-methylbenzene-1,2-diamine is limited, its structural analogs have demonstrated:

  • High binding affinity to biological targets due to the cyclopropyl group's steric effects.

  • Potential as enzyme inhibitors in therapeutic applications.

Table 2: Comparison with Structural Analogs

Compound NameKey DifferencePotential Activity
N1-Cyclopropylbenzene-1,2-diamineLacks methyl groupReduced steric hindrance
N,N-Dimethylcyclopropylbenzene-1,2-diamineDimethylamine substitutionAltered solubility and reactivity
N1-Cyclopropyl-3-methylbenzene-1,4-diamineDifferent substitution patternModified binding affinity

Research Insights

Research on similar compounds highlights their role in:

  • Drug Development: Cyclopropyl-containing amines are often explored for their enhanced stability and target specificity.

  • Catalysis: Amine-functionalized molecules are used as ligands in catalytic reactions.

Further studies on N1-cyclopropyl-5-methylbenzene-1,2-diamine could reveal its pharmacological profile and broaden its utility.

CAS No. 1038842-80-6
Product Name N1-cyclopropyl-5-methylbenzene-1,2-diamine
Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
IUPAC Name 2-N-cyclopropyl-4-methylbenzene-1,2-diamine
Standard InChI InChI=1S/C10H14N2/c1-7-2-5-9(11)10(6-7)12-8-3-4-8/h2,5-6,8,12H,3-4,11H2,1H3
Standard InChIKey PHPIFJQMTFILQM-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)N)NC2CC2
Canonical SMILES CC1=CC(=C(C=C1)N)NC2CC2
PubChem Compound 80080570
Last Modified Apr 15 2024

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